7,8-dimethoxy-2-[2-oxo-2-(4-phenylpiperidino)ethyl]-1(2H)-phthalazinone
Description
7,8-Dimethoxy-2-[2-oxo-2-(4-phenylpiperidino)ethyl]-1(2H)-phthalazinone is a phthalazinone derivative characterized by methoxy groups at positions 7 and 8 of the bicyclic phthalazine core and a 2-oxo-ethylpiperidine substituent at position 2.
Properties
IUPAC Name |
7,8-dimethoxy-2-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-29-19-9-8-18-14-24-26(23(28)21(18)22(19)30-2)15-20(27)25-12-10-17(11-13-25)16-6-4-3-5-7-16/h3-9,14,17H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITKLYUHUHNQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCC(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-2-[2-oxo-2-(4-phenylpiperidino)ethyl]-1(2H)-phthalazinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazinone core, followed by the introduction of methoxy groups at the 7 and 8 positions. The phenylpiperidinoethyl side chain is then attached through a series of reactions involving the formation of an oxo group and subsequent coupling with the piperidine derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-2-[2-oxo-2-(4-phenylpiperidino)ethyl]-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxy and phenylpiperidinoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the phthalazinone core or side chains.
Scientific Research Applications
7,8-dimethoxy-2-[2-oxo-2-(4-phenylpiperidino)ethyl]-1(2H)-phthalazinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Its potential pharmacological properties are explored for developing new drugs, particularly in the fields of neurology and oncology.
Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2-[2-oxo-2-(4-phenylpiperidino)ethyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons with structurally related phthalazinones are outlined below:
Notes:
- Electron Effects: The 7,8-dimethoxy groups donate electron density to the phthalazinone core, stabilizing the aromatic system and influencing metabolic stability .
- Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the phthalazinone core, similar to ’s methods but with 4-phenylpiperidine instead of isoindole-diones .
Spectroscopic and Physicochemical Properties
- FT-IR: The target compound’s carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) align with phthalazinone derivatives, as seen in .
- NMR : The 4-phenylpiperidine protons are expected to resonate at δ 1.5–3.0 ppm (piperidine CH₂) and δ 7.2–7.4 ppm (aromatic protons), distinct from the pyridinyl-thiazole protons in ’s compound (δ 8.0–8.5 ppm) .
- Solubility : The target compound’s solubility in DMF (common for antimicrobial testing) is likely comparable to ’s derivatives, but its lower polarity may reduce aqueous solubility relative to pyridine-containing analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
